molecular formula C13H19N3O2 B3112540 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone CAS No. 189762-35-4

2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone

Cat. No.: B3112540
CAS No.: 189762-35-4
M. Wt: 249.31 g/mol
InChI Key: JKQXKRJCOGHWMW-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities, particularly in targeting adrenergic receptors .

Preparation Methods

The synthesis of 2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with various reagents under controlled conditions. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate . This intermediate is then further processed to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including recrystallization and purification steps .

Chemical Reactions Analysis

2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone is similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil. it is unique in its specific binding affinity and pharmacokinetic profile . These similar compounds also target adrenergic receptors but may differ in their therapeutic applications and side effect profiles .

Similar Compounds

Properties

IUPAC Name

2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXKRJCOGHWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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